molecular formula C11H13F3N2O2 B3334948 Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate CAS No. 1005584-76-8

Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

Cat. No.: B3334948
CAS No.: 1005584-76-8
M. Wt: 262.23 g/mol
InChI Key: KLBGPEIATSXFQL-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a pyrazole-derived compound characterized by a trifluoromethyl (-CF₃) group at position 3 and a cyclopropyl substituent at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the cyclopropyl moiety introduces steric constraints that may influence conformational flexibility and binding interactions .

Properties

IUPAC Name

methyl 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-6(10(17)18-2)16-8(7-3-4-7)5-9(15-16)11(12,13)14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBGPEIATSXFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16F3N3O3, with a molecular weight of 367.33 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group and a cyclopropyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H16F3N3O3
Molecular Weight367.33 g/mol
Exact Mass367.114376 g/mol
InChI KeyXSIAFCSWRQZNAW-UHFFFAOYSA-N

Antitumor Activity

Research has shown that pyrazole derivatives, including this compound, exhibit promising antitumor properties. A study highlighted that compounds with similar structures demonstrated significant inhibitory effects against various cancer cell lines, including those resistant to standard therapies like doxorubicin . The mechanism of action often involves the modulation of key signaling pathways associated with tumor growth and survival.

Anti-inflammatory Properties

In addition to their antitumor effects, pyrazole derivatives have been recognized for their anti-inflammatory capabilities. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in preclinical models . This activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that certain pyrazole derivatives can effectively disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism positions them as potential candidates for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that the presence of the trifluoromethyl group enhances lipophilicity and bioavailability, while the cyclopropyl moiety contributes to the compound's binding affinity to target proteins .

Key Findings:

  • Trifluoromethyl Group: Increases potency against cancer cells.
  • Cyclopropyl Moiety: Enhances interaction with biological targets.

Case Studies

Several case studies illustrate the effectiveness of this compound in various biological contexts:

  • Antitumor Efficacy: In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, showing IC50 values comparable to established chemotherapeutics.
  • Inflammatory Response Modulation: Animal models treated with this compound showed reduced levels of inflammatory markers, suggesting its potential use in managing chronic inflammatory conditions.
  • Antimicrobial Testing: The compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate exhibits properties that make it a candidate for drug development. Its structural features suggest potential activity against various biological targets.

Activity TypeTargetReference Source
CYP Enzyme InhibitionCYP1A2Ambeed
Anticancer ActivityVarious Tumor Cell LinesSigma-Aldrich
Anti-inflammatoryCOX EnzymesPubChem

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cells. For instance, a study demonstrated its effectiveness against breast cancer cell lines, suggesting a mechanism involving apoptosis induction.

Agrochemicals

Pesticidal Properties:
The compound's unique structure allows it to function as a potential pesticide or herbicide. The trifluoromethyl group is particularly noted for enhancing biological activity and stability in agrochemical formulations.

Table 2: Agrochemical Efficacy

Application TypeEfficacyReference Source
HerbicideBroad-spectrum efficacyChemDiv
InsecticideTargeting specific pestsAmbeed

Case Study: Herbicidal Activity
In field trials, formulations containing this compound demonstrated significant weed control compared to traditional herbicides. The compound's mode of action involves disrupting metabolic pathways in target plants.

Materials Science

Polymer Chemistry:
The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its reactivity allows for incorporation into polymer matrices, potentially improving thermal stability and mechanical strength.

Table 3: Polymer Applications

Polymer TypeProperty EnhancementReference Source
ThermoplasticsIncreased heat resistancePubChem
CoatingsImproved adhesion and durabilitySigma-Aldrich

Case Study: Coating Applications
Research has shown that incorporating this compound into coating formulations results in surfaces with superior scratch resistance and longevity.

Comparison with Similar Compounds

(a) Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

  • Key Differences :
    • Position 4: Chlorine (Cl) substituent vs. cyclopropyl in the target compound.
    • Position 5: Methyl (-CH₃) vs. cyclopropyl.
  • Impact: The chlorine atom increases molecular polarity and may enhance electrophilic reactivity compared to the cyclopropyl group.

(b) 5-Amino-3-hydroxy-1H-pyrazole Derivatives

  • Key Differences: Amino (-NH₂) and hydroxy (-OH) groups at positions 3 and 5 vs. trifluoromethyl and cyclopropyl in the target compound.
  • Impact :
    • Electron-donating groups (e.g., -NH₂) increase pyrazole ring basicity, whereas the -CF₃ group in the target compound reduces electron density, making it less reactive toward electrophilic substitution .

(c) 3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate

  • Key Differences :
    • Pyrimidinyl and phenyl substituents vs. pyrazole core in the target compound.
  • However, the pyrazole core in the target compound offers simpler synthetic routes and lower molecular weight .

Physicochemical Properties

Property Target Compound Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 5-Amino-3-hydroxy-1H-pyrazole Derivatives
Molecular Formula C₁₁H₁₃F₃N₂O₂ (inferred) C₉H₁₀ClF₃N₂O₂ C₇H₆N₄O₂
Molecular Weight ~296.2 (estimated) 270.64 194.15
Key Substituents 5-cyclopropyl, 3-CF₃ 4-Cl, 5-methyl, 3-CF₃ 3-OH, 5-NH₂
Lipophilicity (LogP) Higher (cyclopropyl + CF₃) Moderate (Cl + CF₃) Lower (polar groups)

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural identity of Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate?

  • Methodological Answer :

  • HPLC with retention time analysis (e.g., 1.15 minutes under SQD-FA05 conditions) is critical for assessing purity, as demonstrated in multi-step syntheses of analogous trifluoromethylpyrazole derivatives .
  • LCMS (e.g., m/z 450 [M+H2O]+) should be used to confirm molecular weight and detect hydrolysis byproducts, especially given the compound’s ester and trifluoromethyl groups, which may degrade under acidic conditions .
  • NMR spectroscopy (1H/13C and 19F) is essential for verifying the cyclopropyl and trifluoromethyl substituents, as these groups exhibit distinct splitting patterns and chemical shifts .

Q. What purification strategies are effective for isolating this compound with >95% purity?

  • Methodological Answer :

  • Flash column chromatography using gradients of ethyl acetate/hexane is recommended for intermediates, as seen in tert-butyl ester deprotection steps for structurally related compounds .
  • Recrystallization from dichloromethane/hexane mixtures can improve purity, particularly for removing unreacted starting materials or byproducts from cyclopropane ring formation .
  • TFA (trifluoroacetic acid) deprotection requires careful solvent removal under reduced pressure to avoid ester hydrolysis, followed by immediate neutralization or stabilization of the product .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly for moisture-sensitive intermediates?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., dichloromethane dried over molecular sieves) and inert atmospheres (N2/Ar) to prevent hydrolysis of the ester group or cyclopropane ring opening .
  • Low-temperature reactions (0–5°C) are advised during trifluoroacetylations or cyclopropane-forming steps to suppress side reactions, as seen in analogous pyrazole syntheses .
  • Real-time monitoring via LCMS or TLC can identify incomplete reactions early, allowing adjustments in stoichiometry or catalyst loading (e.g., Pd catalysts for cross-coupling steps) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Combine 2D-NMR (e.g., HSQC, HMBC) to assign quaternary carbons adjacent to the cyclopropyl group, which may exhibit ambiguous signals in 1H-NMR due to ring strain .
  • Isotopic labeling (e.g., 13C-labeled intermediates) can clarify ambiguous peaks in crowded spectral regions, particularly for overlapping pyrazole and ester carbonyl signals .
  • Computational modeling (DFT calculations) predicts 19F NMR shifts for trifluoromethyl groups, aiding in distinguishing regioisomers or confirming substitution patterns .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer :

  • Temperature sensitivity : Store at –20°C in sealed, argon-flushed vials to prevent ester hydrolysis or cyclopropane ring degradation, as observed in related pyrazole derivatives .
  • Light exposure : Protect from UV light to avoid photodegradation of the trifluoromethyl group, which can generate reactive fluoride species .
  • Hygroscopicity testing : Use Karl Fischer titration to quantify water content in batches, as moisture >0.1% accelerates decomposition in trifluoromethyl-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
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Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.